molecular formula C15H24N2O2S B345430 1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine CAS No. 873680-74-1

1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine

Cat. No.: B345430
CAS No.: 873680-74-1
M. Wt: 296.4g/mol
InChI Key: ZMGDGIYJKXDTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine typically involves the following steps:

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and appropriate catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

1-Methyl-4-(2,3,4,5-tetramethylbenzenesulfonyl)piperazine can be compared with other similar compounds, such as:

Properties

CAS No.

873680-74-1

Molecular Formula

C15H24N2O2S

Molecular Weight

296.4g/mol

IUPAC Name

1-methyl-4-(2,3,4,5-tetramethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C15H24N2O2S/c1-11-10-15(14(4)13(3)12(11)2)20(18,19)17-8-6-16(5)7-9-17/h10H,6-9H2,1-5H3

InChI Key

ZMGDGIYJKXDTHG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCN(CC2)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCN(CC2)C

Origin of Product

United States

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